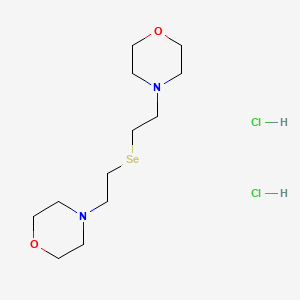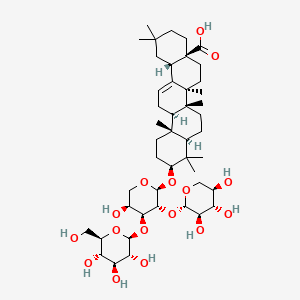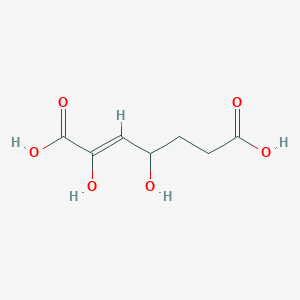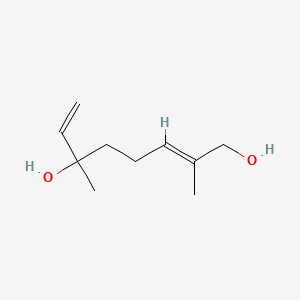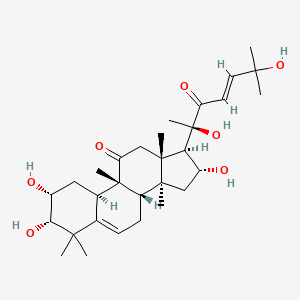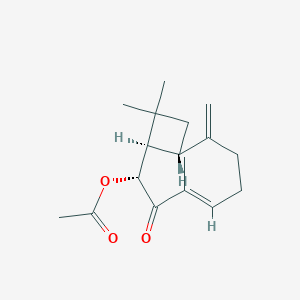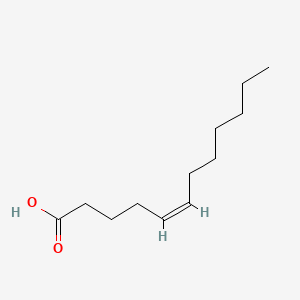
顺式-5-十二碳烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
顺式-5-十二碳烯酸: 是一种含有十二个碳原子的不饱和脂肪酸,其分子式为 C₁₂H₂₂O₂ 。其特点是在第五个碳原子上存在一个顺式构型的双键。
科学研究应用
顺式-5-十二碳烯酸在科学研究中具有广泛的应用:
作用机制
顺式-5-十二碳烯酸的作用机制涉及它与细菌细胞膜的相互作用。该化合物破坏细胞膜的完整性,导致细胞裂解和死亡。 此外,它通过干扰调节生物膜形成的信号通路来抑制生物膜的形成 .
生化分析
Biochemical Properties
Cis-5-Dodecenoic acid plays a significant role in biochemical reactions, particularly in the metabolism of unsaturated fatty acids. It interacts with enzymes such as cyclooxygenase I and cyclooxygenase II, inhibiting their activity . These enzymes are crucial in the biosynthesis of prostaglandins, which are involved in inflammation and other physiological processes. The interaction between cis-5-Dodecenoic acid and these enzymes highlights its potential anti-inflammatory properties.
Cellular Effects
Cis-5-Dodecenoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules, thereby affecting pathways such as the arachidonic acid pathway . This modulation can lead to changes in gene expression, impacting the production of proteins involved in inflammation and other cellular functions. Additionally, cis-5-Dodecenoic acid can alter cellular metabolism by affecting the balance of fatty acids within the cell.
Molecular Mechanism
The molecular mechanism of cis-5-Dodecenoic acid involves its interaction with specific biomolecules. It binds to cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . This inhibition is achieved through competitive binding, where cis-5-Dodecenoic acid competes with arachidonic acid for the active site of the enzyme. Furthermore, cis-5-Dodecenoic acid can influence gene expression by modulating transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-5-Dodecenoic acid have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that cis-5-Dodecenoic acid can have sustained effects on cellular function, particularly in reducing inflammation and modulating metabolic processes.
Dosage Effects in Animal Models
The effects of cis-5-Dodecenoic acid vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing inflammation and improving metabolic balance . At high doses, cis-5-Dodecenoic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
Cis-5-Dodecenoic acid is involved in several metabolic pathways, including the metabolism of unsaturated fatty acids. It interacts with enzymes such as fatty acid desaturases and elongases, which are responsible for the synthesis and modification of fatty acids . These interactions can affect metabolic flux and the levels of various metabolites within the cell, influencing overall metabolic balance.
Transport and Distribution
Within cells and tissues, cis-5-Dodecenoic acid is transported and distributed through interactions with specific transporters and binding proteins. These include fatty acid-binding proteins and membrane transporters that facilitate its movement across cellular membranes . The localization and accumulation of cis-5-Dodecenoic acid within specific tissues can impact its biological activity and effectiveness.
Subcellular Localization
Cis-5-Dodecenoic acid is localized within various subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of cis-5-Dodecenoic acid can affect its activity and function, particularly in processes such as fatty acid metabolism and energy production.
准备方法
合成路线和反应条件:
十二碳烯酸的氧化: 合成顺式-5-十二碳烯酸的一种常用方法是十二碳烯酸的氧化。
其他有机合成方法: 顺式-5-十二碳烯酸也可以通过各种有机合成反应合成,包括使用格氏试剂和随后的氧化.
工业生产方法: 顺式-5-十二碳烯酸的工业生产通常涉及使用高效且经济的氧化剂进行大规模氧化过程。 反应条件经过优化,以确保最终产物的高产率和纯度 .
化学反应分析
反应类型:
常用试剂和条件:
氧化剂: 高锰酸钾,三氧化铬.
还原剂: 氢气在诸如钯碳之类的催化剂存在下.
取代试剂: 卤素,卤化氢.
形成的主要产物:
相似化合物的比较
类似化合物:
顺式-9-十八碳烯酸(油酸): 两种都是不饱和脂肪酸,但油酸具有更长的碳链,并在第九个碳原子上有一个双键。
顺式-11-二十碳烯酸: 结构类似,但具有更长的碳链,并在第十一碳原子上有一个双键。
顺式-5-癸烯酸: 结构类似,但具有更短的碳链。
顺式-5-十二碳烯酸的独特性: 顺式-5-十二碳烯酸由于其特定的碳链长度和双键的位置而具有独特性。 这种构型赋予了独特的化学性质和生物活性,使其在研究和工业中的特定应用中具有价值 .
属性
CAS 编号 |
2430-94-6 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
(E)-dodec-5-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7+ |
InChI 键 |
IJBFSOLHRKELLR-BQYQJAHWSA-N |
SMILES |
CCCCCCC=CCCCC(=O)O |
手性 SMILES |
CCCCCC/C=C/CCCC(=O)O |
规范 SMILES |
CCCCCCC=CCCCC(=O)O |
物理描述 |
Solid |
Pictograms |
Corrosive |
同义词 |
5-dodecenoic acid 5-dodecenoic acid, (E)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of cis-5-dodecenoic acid in bacteria?
A1: cis-5-Dodecenoic acid plays a crucial role in the unsaturated fatty acid (UFA) synthesis pathway of Escherichia coli []. It serves as an intermediate, formed through the action of the FabA enzyme on a precursor molecule. This intermediate is then further elongated by the FabB enzyme, ultimately contributing to the production of essential UFAs in the bacteria []. The presence of cis-5-dodecenoic acid is particularly crucial for bacterial survival under conditions where exogenous sources of UFAs are limited.
Q2: How does the production of cis-5-dodecenoic acid change in response to temperature in Pseudomonas fluorescens BM07?
A2: Pseudomonas fluorescens BM07, a psychrotrophic bacterium, exhibits temperature-dependent changes in its lipid metabolism, including the production of cis-5-dodecenoic acid. When grown at lower temperatures (5°C), this bacterium incorporates cis-5-dodecenoic acid into both polyhydroxyalkanoates (PHAs) and membrane lipids []. Specifically, it synthesizes two key unsaturated 3-hydroxy acids: 3-hydroxy-cis-5-dodecenoic acid (C12:1) and 3-hydroxy-cis-7-tetradecenoic acid (C14:1) []. The proportion of these acids in PHA increases as the growth temperature decreases, highlighting the role of these compounds in the bacterium's adaptation to colder environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid](/img/structure/B1236688.png)

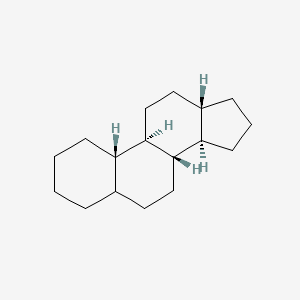
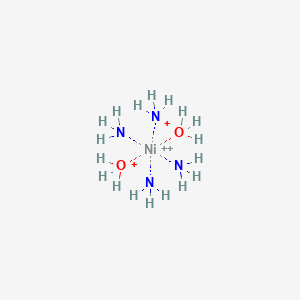
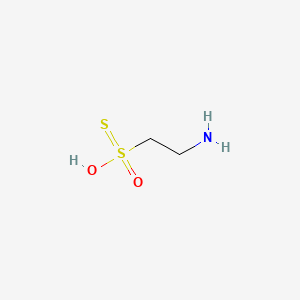
![4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236694.png)
![[18F]FMeNER-D2](/img/structure/B1236695.png)
